molecular formula C3H10ClNO B1379508 Ethoxy(methyl)amine hydrochloride CAS No. 1082680-18-9

Ethoxy(methyl)amine hydrochloride

Cat. No.: B1379508
CAS No.: 1082680-18-9
M. Wt: 111.57 g/mol
InChI Key: KXYBEPUZXKEMGZ-UHFFFAOYSA-N
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Description

Ethoxy(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H9NO·HCl. It is also known by its IUPAC name, O-ethyl-N-methylhydroxylamine hydrochloride. This compound is typically found in the form of a white crystalline powder and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(methyl)amine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows: [ \text{CH3CH2NH2} + \text{CH2O} + \text{HCl} \rightarrow \text{CH3CH2N(CH3)OH·HCl} ]

Another method involves the reaction of ethylamine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt: [ \text{CH3CH2NH2} + \text{CH3I} + \text{NaOH} \rightarrow \text{CH3CH2N(CH3)OH} ] [ \text{CH3CH2N(CH3)OH} + \text{HCl} \rightarrow \text{CH3CH2N(CH3)OH·HCl} ]

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethoxy(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethoxy(methyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methylamine hydrochloride: Similar in structure but lacks the ethoxy group.

    Ethylamine hydrochloride: Similar in structure but lacks the methyl group.

    Dimethylamine hydrochloride: Contains two methyl groups instead of one ethoxy and one methyl group.

Uniqueness

Ethoxy(methyl)amine hydrochloride is unique due to the presence of both an ethoxy and a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

N-ethoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3-5-4-2;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBEPUZXKEMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082680-18-9
Record name ethoxy(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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